molecular formula C21H17IN4O2S B3510913 N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B3510913
M. Wt: 516.4 g/mol
InChI Key: DENXAPXZNYNBCP-UHFFFAOYSA-N
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Description

N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst like Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another approach includes the reductive acid-catalyzed rearrangement of 3-(2-nitrobenzyl)quinoxalin-2(1H)-ones using Na2S2O4 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of related quinoxaline derivatives often involves scalable processes such as catalytic hydrogenation, cyclization reactions, and functional group modifications under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or the aniline moiety.

    Substitution: Halogenation, alkylation, and acylation reactions are common for introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating and acylating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

Uniqueness

N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodoanilino group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[3-(2-iodoanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN4O2S/c1-14-10-12-15(13-11-14)29(27,28)26-21-20(23-17-7-3-2-6-16(17)22)24-18-8-4-5-9-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENXAPXZNYNBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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